Product packaging for 5'-Deoxy-5'-(diethylamino)adenosine(Cat. No.:CAS No. 87830-57-7)

5'-Deoxy-5'-(diethylamino)adenosine

Cat. No.: B12914409
CAS No.: 87830-57-7
M. Wt: 322.36 g/mol
InChI Key: ALOOMJWCTKNSBC-IDTAVKCVSA-N
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Description

Contextualization within Nucleoside and Nucleotide Analog Research

Nucleoside and nucleotide analogs are synthetic compounds that mimic the structure of natural nucleosides and nucleotides. These molecules are indispensable tools in molecular biology and medicinal chemistry, often designed to interact with enzymes and receptors involved in nucleic acid synthesis and signaling pathways. The modification of the natural adenosine (B11128) structure at various positions, including the ribose sugar and the purine (B94841) base, has led to the development of a wide array of analogs with diverse biological activities.

The 5'-position of the ribose in adenosine is a common target for chemical modification. The natural 5'-hydroxyl group is crucial for phosphorylation, a key step in the formation of nucleotides (AMP, ADP, and ATP) and nucleic acids. Replacing this hydroxyl group with other functional groups, as in the case of 5'-Deoxy-5'-(diethylamino)adenosine, can dramatically alter the compound's biochemical properties. Such modifications can prevent phosphorylation, thereby blocking the incorporation of the nucleoside into growing nucleic acid chains, or can introduce new binding interactions with target proteins.

Research into 5'-deoxyadenosine (B1664650) analogs has yielded compounds with significant biological effects. For instance, 5'-deoxy-5'-(methylthio)adenosine (MTA) is a naturally occurring analog involved in polyamine biosynthesis and has been investigated for its potential in various therapeutic areas. plos.org Other synthetic analogs with modifications at the 5'-position have been explored as potential antiviral, anticancer, and antiparasitic agents. The introduction of an amino group at the 5'-position, as seen in 5'-amino-5'-deoxyadenosine (B1666341) and its derivatives, has been a strategy to create inhibitors of various enzymes.

Historical Trajectory of Research on this compound

The exploration of 5'-modified adenosine analogs dates back several decades, driven by the quest for new therapeutic agents and research tools. While specific historical milestones for this compound are not prominently documented in publicly available literature, the general timeline for related compounds provides a valuable context.

The synthesis of various 5'-substituted adenosine analogs gained momentum in the mid to late 20th century. Much of the early work focused on creating compounds that could interfere with viral replication or cancer cell proliferation. For example, research published in the 1970s described the synthesis and biological evaluation of numerous analogs of 5'-deoxy-5'-(methylthio)adenosine. nih.gov

The synthesis of 5'-amino-5'-deoxyadenosine derivatives has also been a subject of interest for many years. These compounds have been investigated for their ability to inhibit enzymes such as S-adenosylhomocysteine hydrolase (SAH), which is involved in methylation reactions crucial for many cellular processes. While the synthesis of this compound is chemically feasible, it has not been the subject of extensive research programs in the same way as its methylamino or other thioether counterparts. A 2008 study described a general method for the N6,C5'-difunctionalization of adenosine, which included the reaction of a protected 6-chloropurine (B14466) riboside with diethylamine, yielding a 5'-silylated N6-diethyladenosine derivative. nsf.gov This highlights the chemical accessibility of such compounds, even if their biological properties remain largely unexplored.

Structural Uniqueness and Research Significance of this compound

The structural uniqueness of this compound lies in the presence of the diethylamino group at the 5'-position of the ribose sugar. This modification imparts several key characteristics to the molecule. Firstly, the absence of the 5'-hydroxyl group prevents the molecule from being phosphorylated by cellular kinases, thus it cannot be incorporated into RNA or serve as a precursor for ATP. This inherent stability against phosphorylation makes it a stable probe for studying interactions with other cellular components.

Secondly, the diethylamino group is a bulky and basic moiety. The two ethyl groups introduce a significant steric hindrance compared to a simple amino or methylamino group. This bulkiness can influence how the molecule fits into the active site of enzymes or the binding pocket of receptors. The basic nitrogen atom can also participate in hydrogen bonding or ionic interactions, potentially leading to specific binding affinities for certain biological targets.

The research significance of this compound, while not extensively realized, can be inferred from studies on similar compounds. For instance, 5'-deoxy-5'-(dimethylamino)adenosine (B10844706) has been studied as an inhibitor of S-adenosylmethionine decarboxylase, an enzyme involved in polyamine biosynthesis. acs.org It is plausible that the diethylamino analog could exhibit similar or distinct inhibitory properties.

The primary research application for a compound like this compound would likely be as a chemical probe to investigate the structure-activity relationships of adenosine-binding proteins. By comparing its effects (or lack thereof) with other 5'-modified adenosine analogs, researchers can gain insights into the specific structural requirements for binding and activity.

Table 1: Comparison of 5'-Substituted Adenosine Analogs

Compound Name 5'-Substituent Key Research Findings
5'-Deoxy-5'-(methylthio)adenosine (MTA) -S-CH₃ Naturally occurring; involved in polyamine and methionine salvage pathways; investigated for anti-inflammatory and neuroprotective effects. plos.org
5'-Deoxy-5'-(dimethylamino)adenosine -N(CH₃)₂ Studied as an inhibitor of S-adenosylmethionine decarboxylase. acs.org
5'-Amino-5'-deoxyadenosine -NH₂ Used as a precursor for the synthesis of enzyme inhibitors, particularly for S-adenosylhomocysteine hydrolase.
This compound -N(CH₂CH₃)₂ Limited specific research available; potential as a chemical probe for studying adenosine-binding proteins.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N6O3 B12914409 5'-Deoxy-5'-(diethylamino)adenosine CAS No. 87830-57-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87830-57-7

Molecular Formula

C14H22N6O3

Molecular Weight

322.36 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(diethylaminomethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H22N6O3/c1-3-19(4-2)5-8-10(21)11(22)14(23-8)20-7-18-9-12(15)16-6-17-13(9)20/h6-8,10-11,14,21-22H,3-5H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1

InChI Key

ALOOMJWCTKNSBC-IDTAVKCVSA-N

Isomeric SMILES

CCN(CC)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCN(CC)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Deoxy 5 Diethylamino Adenosine

Strategies for the Chemical Synthesis of 5'-Deoxy-5'-(diethylamino)adenosine

The chemical synthesis of this compound can be approached through several strategic routes, primarily revolving around the functionalization of the 5'-position of the ribose sugar. A common and effective strategy involves a two-step process: activation of the 5'-hydroxyl group followed by nucleophilic substitution.

One widely employed method is the conversion of the 5'-hydroxyl group into a good leaving group, such as a tosylate. This is typically achieved by reacting a protected form of adenosine (B11128), commonly 2',3'-O-isopropylideneadenosine, with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270). The resulting 5'-O-tosyl-2',3'-O-isopropylideneadenosine is a stable intermediate that can be readily isolated and purified. This activated precursor is then subjected to nucleophilic substitution with diethylamine, which displaces the tosylate group to form the desired 5'-diethylamino linkage. The final step involves the removal of the isopropylidene protecting group under acidic conditions to yield this compound.

An alternative strategy involves the conversion of the 5'-hydroxyl group to a 5'-azido group. This can be accomplished via an Appel-type reaction using triphenylphosphine (B44618) and carbon tetrabromide, followed by substitution with sodium azide (B81097) nih.gov. The resulting 5'-azido-5'-deoxyadenosine (B1598470) intermediate can then be reduced to the corresponding 5'-amino-5'-deoxyadenosine (B1666341). Subsequent N,N-diethylation of the primary amine can be achieved through methods such as reductive amination with acetaldehyde (B116499) and a suitable reducing agent, like sodium triacetoxyborohydride (B8407120). This multi-step approach offers a versatile pathway to not only the target compound but also a range of other 5'-N-alkylated adenosine analogs.

Reductive amination can also be directly applied to 5'-amino-5'-deoxyadenosine with acetone (B3395972) to synthesize a secondary amine, demonstrating the utility of this reaction in creating N-substituted derivatives nih.gov.

StrategyKey StepsAdvantages
Tosyl-Displacement 1. Protection of 2',3'-hydroxyls. 2. Tosylation of 5'-hydroxyl. 3. Nucleophilic substitution with diethylamine. 4. Deprotection.Direct, relatively high-yielding for simple amines.
Azide-Reduction-Alkylation 1. Protection of 2',3'-hydroxyls. 2. Conversion of 5'-hydroxyl to 5'-azido. 3. Reduction of azide to primary amine. 4. Diethylation of the amine. 5. Deprotection.Versatile for creating a library of N-alkylated analogs.

Precursor Chemistry and Synthetic Routes

The primary precursor for the synthesis of this compound is adenosine. To achieve regioselective modification at the 5'-position, the 2'- and 3'-hydroxyl groups of the ribose moiety are typically protected. The most common protecting group for this purpose is the isopropylidene ketal, formed by reacting adenosine with 2,2-dimethoxypropane (B42991) or acetone in the presence of an acid catalyst. This protection yields 2',3'-O-isopropylideneadenosine, a key intermediate in many synthetic routes.

Synthetic Route via Tosylation:

Protection: Adenosine is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 2',3'-O-isopropylideneadenosine.

Activation: The 5'-hydroxyl group of the protected adenosine is then activated by reaction with p-toluenesulfonyl chloride in pyridine to yield 5'-O-tosyl-2',3'-O-isopropylideneadenosine.

Substitution: The tosylated intermediate is treated with an excess of diethylamine, which acts as both the nucleophile and the solvent, at an elevated temperature to displace the tosyl group and form 5'-Deoxy-5'-(diethylamino)-2',3'-O-isopropylideneadenosine.

Deprotection: The isopropylidene protecting group is removed by treatment with an acid, such as trifluoroacetic acid or hydrochloric acid, in an aqueous solution to afford the final product, this compound.

Synthetic Route via Azide Intermediate:

Protection: As in the previous route, adenosine is first protected to give 2',3'-O-isopropylideneadenosine.

Azidation: The protected nucleoside is subjected to a one-pot reaction with triphenylphosphine, carbon tetrabromide, and sodium azide in an anhydrous solvent like dimethylformamide (DMF) to yield 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine nih.gov.

Reduction: The 5'-azido group is then reduced to a primary amine using a reducing agent such as hydrogen sulfide (B99878) in pyridine or by catalytic hydrogenation over palladium on carbon, yielding 5'-amino-5'-deoxy-2',3'-O-isopropylideneadenosine.

Diethylation: The resulting primary amine is subjected to reductive amination with two equivalents of acetaldehyde and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride to introduce the two ethyl groups.

Deprotection: Finally, the isopropylidene group is removed under acidic conditions to give this compound.

Precursor/IntermediateStructureRole in Synthesis
Adenosine Adenine (B156593) base linked to a ribose sugarStarting material
2',3'-O-Isopropylideneadenosine Adenosine with a protecting group on the 2' and 3' hydroxylsEnsures regioselective reaction at the 5'-position
5'-O-Tosyl-2',3'-O-isopropylideneadenosine Protected adenosine with a tosyl group at the 5'-positionActivated intermediate for nucleophilic substitution
5'-Azido-5'-deoxy-2',3'-O-isopropylideneadenosine Protected adenosine with an azido (B1232118) group at the 5'-positionIntermediate for conversion to a primary amine
5'-Amino-5'-deoxy-2',3'-O-isopropylideneadenosine Protected adenosine with a primary amine at the 5'-positionPrecursor for N-alkylation

Generation of Analogs and Prodrug Strategies for this compound

The synthetic routes developed for this compound are amenable to the generation of a variety of analogs and the implementation of prodrug strategies.

Generation of Analogs:

The synthesis of analogs of this compound can be readily achieved by modifying the nucleophilic amine used in the substitution step or the alkylating agent in the final step of the azide-reduction-alkylation route. By employing different primary or secondary amines in the reaction with the 5'-tosylated intermediate, a library of 5'-deoxy-5'-(dialkylamino)adenosine or 5'-deoxy-5'-(alkylamino)adenosine analogs can be created. This allows for the systematic exploration of the structure-activity relationship by varying the size, lipophilicity, and electronic properties of the substituent at the 5'-position.

Furthermore, modifications can be introduced to other parts of the molecule. For instance, starting with a different purine (B94841) or pyrimidine (B1678525) nucleoside would lead to analogs with a modified base. Similarly, using adenosine analogs with pre-existing modifications on the ribose ring as starting materials would generate another set of diverse compounds.

Prodrug Strategies:

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. For adenosine analogs, prodrug strategies are often employed to improve pharmacokinetic properties such as oral bioavailability, metabolic stability, and targeted delivery.

A common prodrug approach for nucleosides involves the esterification of the remaining hydroxyl groups on the ribose ring. For this compound, the 2'- and 3'-hydroxyl groups are available for such modification. Esterification of these hydroxyls with lipophilic groups can increase the molecule's ability to cross cell membranes. These ester prodrugs are designed to be cleaved by endogenous esterases in the body to release the active parent compound. For example, 5'-ester derivatives of other adenosine agonists have been prepared as prodrugs to enhance brain penetration nih.gov.

Molecular and Cellular Mechanisms of Action of 5 Deoxy 5 Diethylamino Adenosine

Interaction Profiles with Adenosine (B11128) Receptors (A1, A2A, A2B, A3)

There is no available data on the binding affinities or functional activities of 5'-Deoxy-5'-(diethylamino)adenosine at the four adenosine receptor subtypes (A1, A2A, A2B, and A3). Research on other 5'-deoxyadenosine (B1664650) derivatives, such as 5'-deoxy-5'-methylthioadenosine (MTA), has shown varied interactions, with some acting as agonists at A1 receptors and antagonists at A2 receptors. nih.gov However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Modulation of Adenosine Signaling Pathways

Due to the lack of information on its receptor interaction profile, the modulatory effects of this compound on adenosine signaling pathways remain uncharacterized. Adenosine signaling is critical in numerous physiological processes, and its modulation by receptor agonists or antagonists can lead to significant cellular responses. nih.govnih.gov Without knowing how this compound interacts with adenosine receptors, its impact on downstream signaling, such as the regulation of adenylyl cyclase and cyclic AMP (cAMP) levels, cannot be determined.

Enzymatic Targets and Inhibition Kinetics of this compound

Specific enzymatic targets of this compound have not been identified in the current body of scientific literature. Similarly, no data on its inhibition kinetics, such as IC50 or Ki values for any potential enzymatic targets, are available. For comparison, other adenosine analogs are known to target enzymes like adenosine kinase and adenosine deaminase, playing a role in regulating adenosine levels. nih.govnih.gov

Intracellular Signaling Cascades Influenced by this compound

The influence of this compound on specific intracellular signaling cascades is currently unknown. The activation or inhibition of adenosine receptors typically triggers a cascade of intracellular events, including the activation of G proteins, modulation of protein kinases, and changes in gene expression. nih.govfrontiersin.org Without foundational data on its molecular targets, the downstream effects of this compound on cellular signaling remain speculative.

Impact on Nucleoside Transporters and Metabolism

There is no research available detailing the impact of this compound on nucleoside transporters or its metabolic fate within cells. Nucleoside transporters are crucial for the uptake of adenosine and its analogs into cells. nih.govwikipedia.org The metabolism of adenosine derivatives can involve various enzymes, such as 5'-methylthioadenosine phosphorylase for MTA. nih.gov The specific transporters and metabolic pathways relevant to this compound have not been investigated.

Subcellular Localization and Interaction Dynamics

Information regarding the subcellular localization and interaction dynamics of this compound is not present in the available scientific literature. Understanding where a compound localizes within a cell (e.g., cytoplasm, nucleus, specific organelles) is essential for elucidating its mechanism of action.

In Vitro Pharmacological and Biological Characterization of 5 Deoxy 5 Diethylamino Adenosine

Cellular Uptake and Intracellular Distribution in Diverse Cell Models

No specific studies on the cellular uptake and intracellular distribution of 5'-Deoxy-5'-(diethylamino)adenosine in any cell model were identified in the available literature.

The transport of adenosine (B11128) and its analogs into cells is a critical determinant of their biological activity. This process is primarily mediated by specialized membrane proteins known as nucleoside transporters. nih.govjax.org These transporters can be either equilibrative (ENTs) or concentrative (CNTs), and their expression levels can vary significantly between different cell types. nih.gov For related adenosine compounds, studies have shown that their uptake is an active, energy-dependent process. For instance, the cellular uptake of polyamidoamine (PAMAM) dendrimers, a type of nanoparticle, is an energy-dependent process that can be significantly reduced at low temperatures or in the presence of metabolic inhibitors that block ATP production. jax.org Similarly, the uptake of adenosine in human erythrocytes is a rapid process, and at physiological concentrations, the transported adenosine is efficiently salvaged and converted to ATP. nih.gov The intracellular fate of internalized nucleoside analogs can vary, with some being metabolized and incorporated into cellular nucleotide pools, while others may be degraded or shuttled to specific organelles. nih.govnih.gov

Receptor Binding Affinities and Selectivity Profiles in Cell-Free and Cellular Systems

There are no published data on the receptor binding affinities and selectivity profile of this compound for any receptor type.

Adenosine receptors, which are G protein-coupled receptors (GPCRs), are primary targets for adenosine and its analogs. creative-biolabs.com These receptors are classified into four subtypes: A1, A2A, A2B, and A3. creative-biolabs.com The binding affinity of a compound for these receptors is typically determined through competitive binding assays using radiolabeled ligands. For example, a recent study on novel 5'-deoxy-adenosine derivatives investigated their binding affinity for the A3 adenosine receptor (A3AR). nih.gov In that study, compound 1h was found to have a high binding affinity with a Ki value of 5.9 ± 1.1 nM. nih.gov Such studies are crucial for understanding the potential pharmacological targets of a new compound.

Table 1: Illustrative Receptor Binding Affinity Data for a Hypothetical 5'-Deoxyadenosine (B1664650) Derivative (Note: This table is for illustrative purposes only and does not represent data for this compound)

Receptor SubtypeBinding Affinity (Ki, nM)Cell System
A1 Adenosine ReceptorData not available-
A2A Adenosine ReceptorData not available-
A2B Adenosine ReceptorData not available-
A3 Adenosine Receptor5.9 ± 1.1 (for compound 1h, a related derivative) nih.govHEK-293 cells

Functional Assays and Cellular Responses to this compound

No functional assays or specific cellular response studies for this compound have been reported.

Functional assays are designed to measure the physiological response of a cell or a biological system to a compound. For adenosine receptor ligands, these assays often involve measuring changes in the levels of second messengers, such as cyclic AMP (cAMP). creative-biolabs.com For instance, A1 and A3 adenosine receptors are typically coupled to inhibitory G proteins (Gi), and their activation leads to a decrease in cAMP levels. wikipedia.org Conversely, A2A and A2B receptors are generally coupled to stimulatory G proteins (Gs), and their activation increases cAMP production. wikipedia.org A study on 5'-chloro-5'-deoxyadenosine, a related compound, showed that it inhibited the phosphorylation of phosphatidylinositol and myosin light chain in calf aorta smooth muscle, which is consistent with its vasodilatory action. nih.gov

Effects on Cell Proliferation, Viability, and Apoptosis Induction in Culture Systems

Specific data regarding the effects of this compound on cell proliferation, viability, and apoptosis are not available in the current scientific literature.

The impact of adenosine and its analogs on cell fate is complex and can be cell-type dependent, with some compounds promoting proliferation while others induce apoptosis (programmed cell death). psu.edunih.govbiomedicinej.com For example, a study on 5'-deoxy-5'-methylthioadenosine (MTA), a structurally similar compound, demonstrated that it inhibited cell proliferation and induced apoptosis in cholangiocarcinoma cells. nih.govplos.org Another study showed that adenosine and deoxyadenosine (B7792050) can induce apoptosis in human breast cancer cells through the intrinsic mitochondrial pathway. psu.edu The induction of apoptosis is often assessed by measuring the activation of key effector proteins like caspases. psu.edubiomedicinej.com

Table 2: Illustrative Data on the Effect of a 5'-Deoxyadenosine Analog on Cell Viability (Note: This table is for illustrative purposes only and does not represent data for this compound)

Cell LineCompoundEffectIC50 (µM)
Cholangiocarcinoma Cells5'-Deoxy-5'-(methylthio)adenosine (MTA) nih.govplos.orgInhibition of cell viabilityDose-dependent reduction nih.gov
Human Breast Cancer (MCF-7, MDA-MB468)Adenosine/Deoxyadenosine + EHNA psu.eduGrowth inhibition and apoptosisNot specified

Modulation of Specific Metabolic Pathways in Cultured Cells

There is no information available on the modulation of specific metabolic pathways by this compound in cultured cells.

Adenosine and its derivatives are key players in cellular metabolism. nih.gov For example, 5'-deoxy-5'-(methylthio)adenosine (MTA) is a byproduct of polyamine biosynthesis and is involved in the salvage pathways of methionine and purine (B94841). plos.orgsigmaaldrich.comnih.govnih.gov Alterations in the levels of such compounds can have significant effects on cellular metabolic processes. For instance, MTA has been shown to inhibit protein methylation in certain cellular contexts. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The metabolic fate of adenosine itself is well-studied; it can be phosphorylated by adenosine kinase to form adenosine monophosphate (AMP) or deaminated by adenosine deaminase to inosine. cvpharmacology.comdrugbank.com

Gene Expression and Proteomic Profiling in Response to this compound

No studies on gene expression or proteomic profiling in response to this compound have been published.

Gene expression profiling and proteomics are powerful tools for elucidating the mechanisms of action of a compound. genecards.org These techniques provide a global view of the changes in messenger RNA (mRNA) and protein levels within a cell upon treatment with a substance. A recent study on 5'-deoxy-5'-(methylthio)adenosine (MTA) in cholangiocarcinoma cells used quantitative proteomics to identify proteins that were downregulated by the compound. nih.gov The analysis revealed that MTA affected proteins involved in mitochondrial function, energy derivation, cell morphology, and cytoskeleton organization. nih.gov Such studies can pinpoint the key molecular pathways affected by a compound and help in identifying potential therapeutic targets.

Preclinical Investigations of 5 Deoxy 5 Diethylamino Adenosine in Animal Models

Pharmacokinetics and Bioavailability in Animal Systems

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to its development. For 5'-Deoxy-5'-(diethylamino)adenosine, preclinical studies in animal models such as rats and mice would be essential to determine key pharmacokinetic parameters.

Absorption and Bioavailability: The oral bioavailability of a compound is a critical determinant of its potential as a therapeutic agent. Studies involving oral and intravenous administration in preclinical species would be required to calculate the absolute bioavailability of this compound. For instance, a study on the poorly water-soluble drug HGR4113 in rats utilized a stable isotope tracer method to assess bioavailability, a technique that could be applied to this compound to obtain reliable data. nih.gov Such studies would determine the extent to which the compound is absorbed from the gastrointestinal tract and reaches systemic circulation.

Pharmacokinetic Parameters: Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) would be determined from plasma samples collected at various time points after administration. For example, in a study with the adenosine (B11128) A2A receptor antagonist SCH 58261 in rats, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to measure plasma concentrations and determine these pharmacokinetic parameters. semanticscholar.org

Table 1: Representative Pharmacokinetic Parameters to be Determined for this compound in a Preclinical Animal Model (e.g., Rat)

ParameterDescriptionPotential Method of Determination
Bioavailability (%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Comparison of AUC following oral and intravenous administration.
Cmax (ng/mL) The maximum observed concentration in plasma.Analysis of plasma samples at various time points post-dosing.
Tmax (h) The time at which Cmax is observed.Analysis of plasma samples at various time points post-dosing.
AUC (ng·h/mL) The total drug exposure over time.Calculated from the plasma concentration-time curve.
t1/2 (h) The time required for the drug concentration to decrease by half.Calculated from the elimination phase of the plasma concentration-time curve.
Clearance (mL/min/kg) The volume of plasma cleared of the drug per unit time.Calculated from the dose and AUC.
Volume of distribution (L/kg) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Calculated from clearance and elimination rate constant.

Note: This table is illustrative and the actual values would need to be determined through experimental studies.

Distribution and Tissue Accumulation in Preclinical Species

Understanding the distribution of this compound into various tissues is crucial for identifying target organs and potential sites of toxicity.

Tissue Distribution Studies: Following administration of a radiolabeled version of the compound, tissue samples from various organs (e.g., brain, heart, liver, kidneys, spleen) would be collected at different time points. The concentration of the compound in these tissues would be measured to determine its distribution profile. For example, studies on the tissue distribution of adenosine receptor mRNAs in rats have shown widespread expression, which could indicate potential sites of action for adenosine analogues. ed.ac.uknih.gov A study on a different compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), in transgenic mice demonstrated how genetic factors can alter tissue distribution and DNA adduct levels in various organs, highlighting the complexity of these assessments. researchgate.net

Brain Penetration: For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is a critical factor. The distribution of this compound into the brain would be a key area of investigation. Studies on related adenosine agonists have explored their effects on the CNS, implying some degree of brain penetration. nih.govnih.gov

Table 2: Representative Tissues for Distribution and Accumulation Studies of this compound in a Preclinical Animal Model

Tissue/OrganRationale for Investigation
Brain To assess potential for central nervous system effects.
Heart Adenosine receptors are highly expressed and have significant cardiovascular effects.
Liver Primary site of drug metabolism.
Kidneys Primary route of excretion for many drugs and their metabolites.
Spleen To assess potential immunomodulatory effects.
Lungs Potential site of action and/or accumulation.
Adipose Tissue To determine potential for sequestration in fatty tissues.

Note: This is a representative list and the specific tissues investigated would depend on the therapeutic target and any initial findings.

In Vivo Target Engagement Studies and Biomarker Modulation

Confirming that a drug interacts with its intended molecular target in a living organism is a critical step in preclinical development.

Target Engagement Assays: Techniques such as the Cellular Thermal Shift Assay (CETSA®) can be used to measure direct target engagement in tissues and organs from preclinical animal models. pelagobio.compelagobio.com These assays provide evidence that the drug reaches its target and binds to it at clinically relevant concentrations. For this compound, this would involve demonstrating its binding to specific adenosine receptor subtypes in vivo.

Biomarker Modulation: The administration of this compound should lead to a measurable change in biomarkers associated with its mechanism of action. For example, if it acts as an adenosine receptor agonist, downstream signaling molecules could be assessed. A study on the adenosine analog R-PIA demonstrated a decrease in striatal dopamine (B1211576) synthesis and metabolism in rats, serving as a biomarker for its in vivo activity. nih.gov Similarly, studies on other adenosine receptor antagonists have used changes in the levels of metabolites in the brain and serum as biomarkers of drug effect. mdpi.com

Table 3: Potential In Vivo Target Engagement and Biomarker Strategies for this compound

ApproachDescriptionExample from Related Compounds
Direct Target Binding Measurement of the compound binding to its target protein in tissue samples.Cellular Thermal Shift Assay (CETSA®) has been used to assess target engagement of various drugs in preclinical models. pelagobio.compelagobio.com
Downstream Signaling Quantification of changes in signaling molecules activated by the target.Measurement of cAMP levels following administration of adenosine receptor agonists.
Neurotransmitter Modulation Assessment of changes in neurotransmitter levels in specific brain regions.R-PIA, an adenosine analog, was shown to decrease dopamine synthesis and release in the rat striatum. nih.gov
Gene Expression Changes Analysis of changes in the expression of genes regulated by the target pathway.Global gene expression analysis in liver tissue has been used to understand drug-induced effects. tandfonline.com

Note: The selection of appropriate biomarkers would be guided by the specific molecular target and proposed mechanism of action of this compound.

Physiological Systemic Effects in Animal Models Related to Mechanism of Action

Preclinical studies in animal models are essential to characterize the physiological effects of this compound that are related to its proposed mechanism of action.

Cardiovascular Effects: Given that adenosine receptors are highly expressed in the cardiovascular system, the effects of this compound on heart rate, blood pressure, and cardiac function would be a key area of investigation. Studies on adenosine and its agonists have demonstrated significant cardiovascular effects in animal models. revespcardiol.org

Central Nervous System Effects: If the compound is intended for a neurological or psychiatric indication, its effects on behavior, motor activity, and other CNS functions would be assessed in relevant animal models. For example, the adenosine A1 receptor agonist 5'-Cl-5'-deoxy-ENBA has been shown to inhibit hyperlocomotion in rat models of psychosis, suggesting potential antipsychotic effects. nih.gov

Immunomodulatory Effects: Adenosine is known to have immunomodulatory properties. Therefore, the effects of this compound on immune cell function and inflammatory responses would be important to investigate, particularly if an immunological indication is being considered. For example, the related compound 5'-deoxy-5'-methylthioadenosine (MTA) has been shown to inhibit the maturation and T cell-stimulating capacity of dendritic cells. mdpi.com

Metabolite Identification and Biotransformation Pathways in Preclinical Organisms

Identifying the metabolites of this compound and understanding its biotransformation pathways are crucial for a complete preclinical assessment.

Metabolite Profiling: In vitro studies using liver microsomes or hepatocytes from different preclinical species (e.g., rat, dog, monkey) and humans would be conducted to identify the major metabolites. semanticscholar.orgtandfonline.com This helps in understanding species differences in metabolism and predicting human metabolism. For example, studies on the adenosine A1 receptor ligand CPFPX revealed species-specific differences in microsomal metabolism. semanticscholar.org

Biotransformation Pathways: The enzymatic pathways responsible for the metabolism of this compound would be investigated. This could involve enzymes such as cytochrome P450s, and as suggested by studies on 5'-deoxyadenosine (B1664650), potentially 5'-methylthioadenosine phosphorylase. nih.gov A study on 5'-deoxyadenosine in various mammalian cell lines indicated that it is cleaved to adenine (B156593) in a phosphate-dependent reaction, and the resulting 5-deoxyribose-1-phosphate is relatively stable metabolically. nih.gov

Excretion Pathways: Mass balance studies using a radiolabeled version of the compound would be performed to determine the primary routes of excretion (e.g., urine, feces). semanticscholar.org

Table 4: Common Biotransformation Reactions and Enzymes to Investigate for this compound

Reaction TypePotential Enzyme FamilyRelevance
N-Dealkylation Cytochrome P450 (CYP)Removal of one or both ethyl groups from the diethylamino moiety.
Oxidation Cytochrome P450 (CYP)Hydroxylation of the purine (B94841) ring or other positions.
Phosphorolysis Purine Nucleoside Phosphorylase / 5'-Methylthioadenosine PhosphorylaseCleavage of the glycosidic bond to release adenine and a modified ribose sugar, as seen with 5'-deoxyadenosine. nih.gov
Deamination Adenosine DeaminaseConversion of the adenine base to hypoxanthine, although the 5'-substitution may affect this.

Note: This table presents potential metabolic pathways based on the structure of the compound and known metabolic routes for related nucleoside analogues.

Advanced Methodological Approaches in 5 Deoxy 5 Diethylamino Adenosine Research

Application of Advanced Spectroscopic Techniques for Ligand-Target Interactions

Advanced spectroscopic methods are indispensable for characterizing the dynamic interactions between ligands like 5'-Deoxy-5'-(diethylamino)adenosine and their biological targets, such as adenosine (B11128) receptors or enzymes. These techniques provide detailed insights into binding events, conformational changes, and the kinetics of these interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful tool for determining the three-dimensional conformation of adenosine derivatives in solution. rsc.org For instance, studies on the related compound 5'-deoxy-5'-adenosineacetic acid have used 1H NMR to compare its conformational characteristics in aqueous solution with those of adenosine-5'-monophosphate, revealing significant differences in the orientation of the exocyclic C(4')–C(5') bond. rsc.org Such analyses are critical for understanding how modifications at the 5' position influence the molecule's shape and its ability to fit into a target's binding pocket. NOESY correlations can further help in assigning the anomeric configuration and determining the spatial relationship between different protons within the molecule. researchgate.net

Fluorescence spectroscopy offers a highly sensitive method for monitoring ligand-receptor binding and for high-throughput screening. mdpi.com Fluorescently labeled analogs of adenosine receptor ligands are used to quantify kinetic and equilibrium binding parameters and to visualize receptor distribution in living cells. acs.org While direct fluorescent labeling of this compound has not been reported, the development of fluorescent antagonists for the A1 adenosine receptor highlights the utility of this approach. acs.org Techniques like fluorescence upconversion spectroscopy can be used to study the excited-state relaxation mechanisms of DNA components on a femtosecond timescale, providing fundamental insights into their photophysics. researchgate.net

Table 1: Spectroscopic Techniques in Adenosine Analog Research

Technique Application Insights Gained Reference
1H NMR Spectroscopy Elucidation of the spatial conformation of 5'-deoxy-5'-adenosineacetic acid. Revealed gauche-trans orientation of the C(4')–C(5') bond, differing from adenosine-5'-monophosphate. rsc.org
2D NMR (COSY, NOESY, HSQC, HMBC) Complete spectral assignment of adenosine and 2'-deoxyadenosine (B1664071) anomers. Determination of anomeric configuration and assignment of H-8 and H-2' resonances through NOE correlations. researchgate.net
Fluorescence Spectroscopy Development of subtype-selective fluorescent antagonists for the human A1 adenosine receptor. Quantification of kinetic and equilibrium ligand binding parameters; visualization of receptor distribution in living cells. acs.org
Fluorescence Upconversion Spectroscopy Study of excited state relaxation of thymine, thymidine (B127349), and thymidine 5′-monophosphate. Revealed complex, non-exponential fluorescence decays, indicating complex relaxation mechanisms. researchgate.net

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) for Complex Elucidation

Structural biology techniques provide atomic-level resolution images of how adenosine derivatives bind to their protein targets. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the principal methods used to visualize these molecular complexes, offering a static yet highly detailed picture that is fundamental for structure-based drug design.

X-ray crystallography has been successfully used to determine the structure of enzymes in complex with close analogs of this compound. A notable example is the crystal structure of the human histone methyltransferase DOT1L bound to 5'-deoxy-5'-(dimethylamino)adenosine (B10844706), a direct analog. rcsb.org This structure, resolved at 2.50 Å, provides a precise map of the interactions between the inhibitor and the enzyme's active site, revealing the key residues involved in binding. rcsb.org Similarly, the crystal structure of 5'-fluorodeoxyadenosine synthase from Streptomyces cattleya complexed with its product, 5'-fluoro-5'-deoxyadenosine, was solved at a resolution of 1.94 Å, elucidating the mechanism of enzymatic fluorination. rcsb.org These structures serve as templates for understanding how this compound might interact with similar enzymatic targets.

Cryo-EM has revolutionized the study of membrane proteins like G protein-coupled receptors (GPCRs), including the adenosine receptors. High-resolution cryo-EM structures of the human A2A, A2B, and A3 adenosine receptors have been determined in complex with various agonists and antagonists. nih.govelifesciences.orgbiorxiv.org For example, the structure of the A2A receptor bound to the agonist NECA and coupled to an engineered Gs protein was resolved to ~3.8 Å. elifesciences.org These structures reveal the architecture of the orthosteric binding pocket and the conformational changes that occur upon receptor activation, providing an invaluable framework for docking studies and the rational design of new, selective ligands like this compound. nih.govelifesciences.org

Table 2: Structural Biology Data for Adenosine Analogs and Their Targets

Compound/Target Method PDB ID Resolution (Å) Key Findings Reference
5'-deoxy-5'-(dimethylamino)adenosine / DOT1L X-ray Diffraction 4EK9 2.50 Reveals binding mode within the enzyme's active site. rcsb.org
5'-fluoro-5'-deoxyadenosine / FDAS X-ray Diffraction 2V7V 1.94 Elucidates the molecular mechanism of C-F bond formation. rcsb.org
NECA / Human A2A Receptor-Gs Complex Cryo-EM - ~3.8 Shows ligand orientation in the binding pocket and receptor activation state. elifesciences.org
NECA & BAY60-6583 / Human A2B Receptor-Gs Complex Cryo-EM - - Reveals conserved binding pockets and a secondary pocket for selective ligands. nih.gov
Adenosine & Piclidenoson / Human A3 Receptor Cryo-EM - - Uncovers a unique activation mechanism and a cryptic binding pocket. biorxiv.org

High-Throughput Screening and Functional Genomics Methodologies

High-throughput screening (HTS) and functional genomics are powerful discovery platforms used to identify new biological activities for compounds and to understand their mechanisms of action on a genome-wide scale.

HTS allows for the rapid, automated testing of large chemical libraries to identify "hits"—compounds that modulate the activity of a specific biological target. bmglabtech.com For adenosine-related targets, HTS campaigns have been crucial. For example, a fluorescence polarization-based HTS assay was developed to screen for inhibitors of the RecA protein's ATPase activity, successfully identifying novel inhibitor scaffolds from over 100,000 compounds. nih.gov Similarly, HTS assays using fluorescence-based signaling aptamers that change conformation upon binding to adenosine can be used to screen for inhibitors of enzymes that metabolize adenosine, such as adenosine deaminase. limes-institut-bonn.de Such approaches could be adapted to screen for targets of this compound or to find molecules that modulate its effects.

Functional genomics, particularly CRISPR-Cas9 screening, offers an unbiased approach to identify the genes that mediate a cell's response to a specific compound. nih.govuniv-mrs.fr In a typical CRISPR screen, a library of guide RNAs is used to systematically knock out every gene in the genome, and the cell population is then treated with the compound of interest. addgene.org By sequencing the guide RNAs that are enriched or depleted in the surviving cell population, researchers can identify genes that, when lost, confer resistance or sensitivity to the compound. This methodology has been used to uncover the genetic determinants of the cellular response to nucleoside analogs like decitabine (B1684300). nih.gov This approach could be applied to this compound to identify its direct molecular target(s), uncover pathways that mediate its effects, or find genes that create synthetic lethal interactions with the compound.

Table 3: HTS and Functional Genomics Approaches for Adenosine-Related Research

Methodology Application Principle Outcome Reference
HTS (Fluorescence Polarization) Screening for RecA ATPase inhibitors. Detects ADP produced by ATP hydrolysis using an antibody/tracer system. Identification of 177 small molecule hits from a 113,477 compound library. nih.gov
HTS (Signaling Aptamer) Screening for adenosine deaminase (ADA) inhibitors. An adenosine-sensing aptamer is quenched when ADA converts adenosine to inosine. A robust assay format for identifying inhibitors of adenosine-metabolizing enzymes. limes-institut-bonn.de
CRISPR-Cas9 Screen Identifying factors governing cellular response to decitabine (a nucleoside analog). Genome-wide knockout of genes to find those that alter sensitivity to the drug. Identification of DNA damage and repair pathways as key drivers of drug cytotoxicity. nih.gov
Functional Selectivity Assay Characterizing biased signaling of adenosine receptor ligands. Using different experimental setups (e.g., second messenger vs. β-arrestin pathways) to classify ligands. Redefinition of ligands as agonists or antagonists depending on the signaling pathway measured. nih.gov

Microfluidics and Organ-on-a-Chip Systems for Mechanistic Studies

Microfluidics and organ-on-a-chip (OoC) technologies represent a frontier in biomedical research, offering the ability to study drug mechanisms in dynamic, three-dimensional microenvironments that mimic the physiology of human organs more accurately than traditional 2D cell cultures. nih.govmdpi.com

Organ-on-a-chip systems are microfluidic devices containing living human cells that recreate key functional units of organs like the heart, liver, kidney, and gut. nih.govnih.gov These systems allow for the precise control of fluid flow, mechanical forces, and chemical gradients, enabling detailed mechanistic studies. mdpi.com In the context of adenosine signaling, OoC platforms have already provided significant insights. For example, a kidney-on-a-chip model was used to study renal ischemia/reperfusion injury, demonstrating that adenosine had a protective effect on the damaged renal tubules. nih.gov A cardiovascular OoC platform has been used to gain deeper mechanistic understanding of how A3 adenosine receptor signaling affects cancer cell extravasation. nih.gov

These advanced models are particularly valuable for studying the metabolism and potential effects of compounds like this compound. A liver-on-a-chip, for instance, could be used to investigate the compound's metabolic fate and assess its impact on liver function. nih.gov By linking multiple organ chips together, researchers can create "human-on-a-chip" systems to study complex inter-organ interactions and predict a compound's systemic effects. bioradiations.com This technology holds immense promise for elucidating the complex biological responses to novel adenosine derivatives in a more physiologically relevant context.

Table 4: Applications of Organ-on-a-Chip Technology in Adenosine-Related Research

Organ-on-a-Chip Model Application Key Findings/Capabilities Reference
Kidney-on-a-Chip Modeling renal ischemia/reperfusion injury. Demonstrated the protective effect of adenosine on renal tubules. Suitable for high-throughput screening. nih.gov
Cardiovascular-on-a-Chip Investigating cancer extravasation. Provided mechanistic insight into the role of A3 adenosine receptors in cancer cell dynamics. nih.gov
Gut-on-a-Chip Simulating intestinal environment. Allows for co-culture of intestinal epithelial cells with gut microbes to study drug absorption and metabolism. nih.gov
Liver-on-a-Chip Drug toxicity and metabolism testing. Enables in vitro testing of drug metabolism and hepatotoxicity, which is crucial for preclinical assessment. nih.govbioradiations.com

Challenges and Future Research Trajectories for 5 Deoxy 5 Diethylamino Adenosine

Unexplored Mechanistic Pathways and Novel Biological Roles

The biological activities of 5'-Deoxy-5'-(diethylamino)adenosine are largely inferred from studies of similar analogs, leaving its specific mechanistic pathways and potential novel roles as a significant area for future investigation. A primary research challenge is to move beyond analog-based assumptions and establish the compound's direct molecular interactions and downstream effects.

A key area of inquiry is its interaction with enzymes that metabolize related nucleosides. For instance, 5'-deoxy-5'-(methylthio)adenosine (MTA), a structurally similar endogenous nucleoside, is a substrate for 5'-methylthioadenosine phosphorylase (MTAPase), an enzyme critical in polyamine biosynthesis and methionine salvage pathways. nih.gov The cytotoxic action of many MTA analogs is dependent on their cleavage by MTAPase, which releases a modified purine (B94841) base that can be converted into active, cytotoxic nucleotides. nih.gov Studies on 5'-halogenated adenosine (B11128) analogs have shown that their reactivity with MTAPase and subsequent cytotoxicity are dependent on the nature of the 5'-substituent. nih.gov It remains an open question whether this compound acts as a substrate or inhibitor of MTAPase and what the metabolic fate and biological activity of the resulting products, adenine (B156593) and 5-deoxy-5-(diethylamino)ribose-1-phosphate, would be.

Furthermore, adenosine analogs are well-known modulators of adenosine receptors (A1, A2A, A2B, A3), which are G-protein-coupled receptors involved in a multitude of physiological processes. academie-sciences.fr Recent research into 5'-deoxy-adenosine derivatives has revealed their potential as ligands for the A3 adenosine receptor (A3AR), a target for inflammatory and immune conditions. nih.gov The substitution at the 5'-position is critical for receptor interaction and functional activity. The diethylamino group on this compound could confer unique binding properties, and its potential as a selective agonist or antagonist for any of the adenosine receptor subtypes is a compelling, yet unexplored, avenue of research.

Beyond these established pathways, there is a vast, unexplored landscape of potential biological roles. The unique steric and electronic properties conferred by the 5'-diethylamino group might enable interactions with entirely new protein targets, such as kinases, polymerases, or other ATP-binding proteins. Investigating these possibilities could uncover novel therapeutic applications.

Development of Advanced Methodologies for Comprehensive Characterization

A thorough understanding of this compound necessitates the application of a suite of advanced analytical and biochemical methodologies. While standard techniques provide foundational data, a deeper characterization requires more sophisticated approaches to delineate its structure-function relationships, metabolic fate, and precise mechanisms of action.

Structural and Biophysical Characterization:

X-ray Crystallography: To definitively understand how this compound interacts with potential protein targets, X-ray crystallography is indispensable. Co-crystallization with enzymes like MTAPase or adenosine receptors would provide atomic-level details of the binding mode, revealing key interactions that determine affinity and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can be used to study the compound's conformation in solution and to probe its interactions with target proteins, providing insights into the dynamics of binding. whiterose.ac.uk

Mass Spectrometry: High-resolution mass spectrometry is crucial for identifying and quantifying the compound and its metabolites in complex biological matrices, which is essential for pharmacokinetic and metabolic studies. fiu.edu

Functional and Cellular Characterization:

Fluorescent Ligand Development: Synthesizing fluorescently-tagged versions of this compound would enable real-time visualization of its subcellular localization and interaction with targets in living cells using advanced microscopy techniques. acs.org

Screening Assays: The use of frontal chromatography combined with mass spectrometry can facilitate the screening of compound libraries to identify binding partners for specific receptors. epo.org This could be adapted to identify novel targets for this compound.

By employing these advanced methodologies, researchers can build a comprehensive profile of the compound, moving from basic properties to a detailed understanding of its biological behavior.

Opportunities for Novel Chemical Synthesis and Derivatization

The exploration of this compound's full potential is intrinsically linked to the ability to synthesize it efficiently and to create a library of related derivatives for structure-activity relationship (SAR) studies. Current synthetic strategies for modified nucleosides provide a strong foundation for this work.

Novel synthetic routes could be developed starting from readily available adenosine precursors. For example, procedures used for synthesizing 5'-amino-5'-deoxy nucleoside analogs, which often involve the reduction of a 5'-azido intermediate, could be adapted. nih.gov Following the creation of the 5'-amino group, a subsequent reductive amination or alkylation step with acetaldehyde (B116499) or ethyl halides, respectively, could introduce the diethylamino moiety.

Furthermore, the field of chemical derivatization offers numerous opportunities to fine-tune the compound's properties. jfda-online.com Key opportunities include:

Modifications of the Purine Ring: Introducing substituents at the N6, C2, or C8 positions of the adenine base could modulate receptor selectivity and metabolic stability. General methods for N6,C5'-difunctionalization of adenosine could be explored to create novel chemical entities. nsf.gov

Modifications of the Ribose Sugar: Alterations to the ribose moiety, such as introducing fluorine or methoxy (B1213986) groups at the 2'-position, are common strategies to enhance metabolic stability and modulate binding affinity. oup.com

Creation of Prodrugs: Converting the molecule into a prodrug, for instance by creating 5'-phosphate analogs, could improve its cellular uptake and bioavailability. oup.com

A systematic approach to synthesis and derivatization, guided by computational modeling and biological screening, will be essential to optimize the therapeutic potential of this class of compounds.

Integration with Systems Biology and Network Pharmacology Approaches

In the absence of extensive experimental data, systems biology and network pharmacology offer powerful in silico approaches to predict the biological functions and potential therapeutic applications of this compound. nih.gov These computational methods analyze complex biological networks to understand how a drug might influence cellular processes on a global scale. nih.gov

A network pharmacology workflow for this compound would involve several key steps:

Target Prediction: Using computational tools and databases (e.g., Swisspredict, DrugBank), potential protein targets for this compound can be predicted based on its chemical structure and similarity to known ligands. ijper.org

Network Construction: The predicted targets can be used to build a "compound-target" interaction network. This network can then be integrated with known "protein-protein interaction" (PPI) and "disease-gene" networks. dovepress.com

Pathway and Functional Analysis: By analyzing the topology of these integrated networks, it is possible to identify the key biological pathways and cellular processes that are likely to be modulated by the compound. ijper.orgdovepress.com This can generate hypotheses about its mechanism of action and potential therapeutic indications.

This approach can help prioritize experimental validation studies, focusing on the most promising predicted targets and pathways, such as the PI3K-Akt or MAPK signaling pathways, which are common targets in network pharmacology studies. nih.govdovepress.com Integrating computational predictions with experimental data will create a more holistic understanding of the compound's effects and accelerate its development.

Comparative Analysis with Other Adenosine Analogs and Nucleoside Derivatives

To understand the unique properties of this compound, it is crucial to perform a comparative analysis with other well-characterized adenosine analogs. This comparison provides context for its biological activity and helps to identify the specific contributions of the 5'-diethylamino group to its function.

Compound/Analog ClassKey Enzyme/Receptor InteractionPrimary Biological Effect/RoleReference
5'-Deoxy-5'-(methylthio)adenosine (MTA) Substrate for MTAPaseEndogenous metabolite in polyamine/methionine salvage pathways. nih.gov
5'-Haloalkyl MTA Analogs Substrates/Inhibitors of MTAPaseGrowth inhibition in MTAPase-positive tumor cells. nih.gov
5'-Halogenated Adenosine Analogs Substrates for MTAPaseCytotoxicity in MTAPase-positive cells, dependent on the halogen. nih.gov
5'-Deoxy-adenosine Derivatives (4'-oxa) Agonists of A3 Adenosine Receptor (A3AR)Enhanced agonistic activity compared to 4'-thio versions. nih.gov
Phosmidosine Putative inhibitor of prolyl adenosine 5'-phosphateAntifungal and antitumor activity. niph.go.jp
General Nucleoside Analogs DNA/RNA PolymerasesAntiviral and anticancer agents acting as chain terminators. academie-sciences.fr

This comparative framework highlights several key research questions for this compound:

MTAPase Interaction: How does its activity as a substrate or inhibitor of MTAPase compare to MTA and its halogenated analogs? The bulkier diethylamino group may significantly alter its interaction with the enzyme's active site.

Adenosine Receptor Affinity: Does it exhibit higher affinity or selectivity for a specific adenosine receptor subtype compared to other 5'-modified analogs? The specific nature of the 5'-substituent is known to be a key determinant of A3AR activity. nih.gov

Cytotoxicity Profile: Is its cytotoxicity, if any, dependent on MTAPase expression, similar to other MTA analogs? Comparing its effects on MTAPase-positive and MTAPase-deficient cell lines would be a critical experiment. nih.govnih.gov

By systematically comparing its biochemical and cellular effects to this diverse set of analogs, researchers can delineate a unique pharmacological profile for this compound, paving the way for its potential development as a novel chemical probe or therapeutic agent.

Q & A

Q. Reference Table :

ParameterMethodExample Data (MTA)Source
PurityHPLC>98%
Molecular WeightHRMS297.34 (C₁₁H₁₅N₅O₃S)
SolubilityDMSO compatibility100 mM stock solution

What methodologies determine MTA's potency as an adenosine A1 receptor agonist?

MTA's receptor activity is assessed using:

  • Radioligand binding assays : Competition experiments with ³H-labeled adenosine A1 receptor antagonists (e.g., DPCPX) measure Ki values (e.g., Ki = 62 μM for cAMP phosphodiesterase inhibition) .
  • Functional assays :
    • cAMP modulation : Quantify cAMP levels in cells treated with MTA using ELISA or fluorescence-based kits .
    • Calcium flux assays : Monitor intracellular Ca²⁺ changes in HEK293 cells expressing A1 receptors .

Q. Critical Consideration :

  • Use receptor subtype-selective antagonists (e.g., DPCPX for A1) to confirm specificity .

How does MTA participate in polyamine biosynthesis and methionine salvage pathways?

MTA is a byproduct of S-adenosylmethionine (AdoMet) decarboxylation during polyamine synthesis. Key enzymatic interactions:

  • MTAP (MTA phosphorylase) : Catalyzes MTA cleavage into adenine and 5-methylthioribose-1-phosphate, enabling methionine salvage .
  • Substrate specificity :
    • SsMTAP I (Sulfolobus solfataricus): Broad substrate range (adenosine, guanosine) .
    • SsMTAP II : Exclusively processes MTA .

Q. Reference Pathway :

AdoMet → Decarboxylation → MTA → MTAP → Adenine + 5-Methylthioribose-1-phosphate → Methionine salvage  

Advanced Research Questions

What role do disulfide bonds play in the thermostability of MTA phosphorylase (MTAP) in hyperthermophilic archaea?

In SsMTAP II (Sulfolobus solfataricus):

  • Disulfide bridges : Stabilize tertiary structure at extreme temperatures (≥80°C) .
  • Experimental validation :
    • Circular dichroism (CD) : Compare thermal denaturation profiles of wild-type vs. cysteine-to-serine mutants .
    • X-ray crystallography : Resolve disulfide bond positions (e.g., Cys28-Cys89, Cys42-Cys102) .

Key Finding :
Disruption of disulfide bonds reduces Tm by ~20°C, confirming their role in thermostability .

How do variations in MTA analogs affect enzyme kinetics in MTAP isoforms?

  • Substrate engineering : Synthesize analogs (e.g., 5'-deoxy-5'-dimethylthioadenosine) via sodium borodeuteride reduction or nucleophilic substitution .
  • Kinetic assays :
    • Measure kcat/Km for MTAP isoforms using HPLC to quantify product formation .
    • Example: SsMTAP II shows 100-fold higher affinity for MTA (Km = 0.2 μM) than adenosine (Km = 20 μM) .

Q. Methodological Recommendations :

  • Validate findings with site-directed mutagenesis (e.g., mutate SsMTAP II Phe100 to alanine to test adenosine binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.